1-Amino-2-phenylpropan-2-ol
Overview
Description
“1-Amino-2-phenylpropan-2-ol” is a chemical compound with the empirical formula C9H13NO . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of “1-Amino-2-phenylpropan-2-ol” can be achieved through the application of immobilized whole-cell biocatalysts with ®-transaminase activity . This method offers an environmentally and economically attractive approach for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .Molecular Structure Analysis
The molecular structure of “1-Amino-2-phenylpropan-2-ol” includes 36 bonds - 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .Chemical Reactions Analysis
The chemical reactions involving “1-Amino-2-phenylpropan-2-ol” are primarily mediated by transaminases . After optimization of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .Scientific Research Applications
1. Application in Pharmaceutical Synthesis
Methods of Application: The synthesis involves the use of transaminases (TAs), which offer an environmentally and economically attractive method for the direct synthesis of these derivatives starting from prochiral ketones . Immobilised whole-cell biocatalysts with ®-transaminase activity are used for the synthesis .
Results or Outcomes: After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
2. Application in Mass Spectrometry
Methods of Application: The compound was studied using positive- and negative-ion-fast atom bombardment-mass spectrometric ionization technique .
Results or Outcomes: The specific results or outcomes of this application were not detailed in the source .
3. Application in Synthesis of Propargylamines
Methods of Application: The synthesis involves solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .
Results or Outcomes: The specific results or outcomes of this application were not detailed in the source .
4. Application in Synthesis of Unnatural Tripeptide
Methods of Application: The compound reacts with nitriles to form oxazolines .
Results or Outcomes: The synthesized unnatural tripeptide can enhance the antimicrobial activity of methicillin against methicillin-resistant Staphylococcus aureus .
5. Application in Microwave Irradiation Studies
Methods of Application: The specific methods of application were not detailed in the source .
Results or Outcomes: The specific results or outcomes of this application were not detailed in the source .
6. Application in Synthesis of Hexylcaine
Methods of Application: The specific methods of application were not detailed in the source .
Results or Outcomes: The synthesized Hexylcaine can be used as a local anesthetic .
7. Application in Metalworking Fluid
Methods of Application: The specific methods of application were not detailed in the source .
Results or Outcomes: The specific results or outcomes of this application were not detailed in the source .
8. Application in Waterborne Coatings
Methods of Application: The specific methods of application were not detailed in the source .
Results or Outcomes: The specific results or outcomes of this application were not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
1-amino-2-phenylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNDQOCRJGGSJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494276, DTXSID701281569 | |
Record name | 1-Amino-2-phenylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30494276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-(Aminomethyl)-α-methylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701281569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-phenylpropan-2-ol | |
CAS RN |
17643-24-2, 1017418-99-3 | |
Record name | α-(Aminomethyl)-α-methylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17643-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Amino-2-phenylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30494276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-(Aminomethyl)-α-methylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701281569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-amino-2-phenylpropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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